BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to the Discovery
and Development of Reltecimod (AB103)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Reltecimod

Cat. No.: B610440

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Reltecimod (also known as AB103) is a novel, synthetic peptide developed by Atox Bio
designed to modulate the body's acute inflammatory response. By targeting the CD28 co-
stimulatory pathway on T-cells, Reltecimod aimed to control the cytokine storm associated
with severe infections without causing broad immunosuppression. This technical guide
provides a comprehensive overview of the discovery, mechanism of action, and clinical
development of Reltecimod, including detailed experimental protocols from preclinical and
clinical studies, and summarizes the quantitative data from its clinical trials. Despite showing
promise in early and mid-stage clinical trials for necrotizing soft tissue infections (NSTI), the
development of Reltecimod was ultimately discontinued. This document serves as a detailed
repository of the scientific and clinical journey of this investigational drug.

Discovery and Rationale

Reltecimod was developed by Atox Bio, a clinical-stage biotechnology company.[1] The
rationale for its development was to create a therapeutic agent that could modulate the
dysregulated immune response seen in severe infections, which can lead to a life-threatening
cytokine storm and subsequent organ failure.[2] Unlike traditional anti-inflammatory agents that
can cause broad immunosuppression, Reltecimod was designed to selectively attenuate the
inflammatory cascade.[1]
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The target of Reltecimod is the CD28 co-stimulatory receptor on T-cells.[1] CD28 plays a
crucial role in the activation of T-cells and the subsequent release of pro-inflammatory
cytokines. By acting as a CD28 antagonist, Reltecimod was intended to temper the excessive
T-cell activation seen in conditions like NSTI and sepsis.[2][3]

Mechanism of Action: Modulating the CD28
Signaling Pathway

Reltecimod is a synthetic peptide that acts as a mimetic of the CD28 homodimer interface.[3] It
competitively inhibits the binding of the natural ligands, B7-1 (CD80) and B7-2 (CD86), to
CD28, thereby modulating the co-stimulatory signal required for full T-cell activation.[4] This
modulation, rather than complete blockade, of the immune response is a key feature of
Reltecimod's mechanism of action.[2]

The binding of B7 ligands to CD28 initiates a complex intracellular signaling cascade that
works in concert with the signal from the T-cell receptor (TCR). This co-stimulation is critical for
T-cell proliferation, differentiation, and the production of pro-inflammatory cytokines such as
Tumor Necrosis Factor-alpha (TNF-a) and Interleukin-6 (IL-6). By interfering with this pathway,
Reltecimod reduces the production of these key inflammatory mediators.[4][5]
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Caption: Simplified CD28 signaling pathway and the inhibitory action of Reltecimod.

Preclinical Development

Reltecimod underwent extensive preclinical testing in various animal models of infection and
sepsis to evaluate its efficacy and safety before moving into human trials.

Key Preclinical Experiments and Protocols

3.1.1. Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis

The CLP model is considered the gold standard for inducing polymicrobial sepsis in rodents, as
it closely mimics the pathophysiology of human sepsis.[6][7]

o Objective: To assess the efficacy of Reltecimod in improving survival and reducing systemic
inflammation in a clinically relevant model of sepsis.

o Methodology:
o Animal Model: Male C57BL/6 mice, 8-12 weeks old.

o Anesthesia: Mice are anesthetized using isoflurane or an intraperitoneal injection of
ketamine/xylazine.[8]

o Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum
is then ligated below the ileocecal valve to prevent bowel obstruction.[9] The ligated
cecum is punctured once or twice with a 21- to 25-gauge needle, and a small amount of
fecal content is extruded into the peritoneal cavity to induce peritonitis.[7] The abdominal
incision is then closed in two layers.

o Treatment: Reltecimod (typically 5 mg/kg) or a placebo (saline) is administered
intravenously at a specified time point post-CLP (e.g., 2 hours).[10]

o QOutcome Measures:
» Survival: Monitored for up to 14 days post-procedure.

» Cytokine Levels: Blood samples are collected at various time points to measure serum
levels of TNF-a and IL-6 using ELISA.
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» Bacterial Clearance: Peritoneal lavage and blood cultures are performed to determine
bacterial load.

e Results: In these models, a single dose of Reltecimod was shown to significantly improve
survival rates compared to placebo.[10]

3.1.2. Cytokine Analysis via Enzyme-Linked Immunosorbent Assay (ELISA)

o Objective: To quantify the levels of pro-inflammatory cytokines (TNF-a, IL-6) in serum
samples from preclinical models.

o Methodology:

o Sample Collection: Whole blood is collected from mice via cardiac puncture or retro-orbital
bleeding and allowed to clot. Serum is then separated by centrifugation.

o ELISA Procedure: Commercially available mouse TNF-a and IL-6 ELISA kits are used
according to the manufacturer's instructions. Briefly, microplates pre-coated with capture
antibodies are incubated with serum samples. After washing, a biotinylated detection
antibody is added, followed by an avidin-horseradish peroxidase (HRP) conjugate. A
substrate solution is then added, and the colorimetric change is measured using a
microplate reader at 450 nm. The concentration of the cytokine is determined by
comparison to a standard curve.

3.1.3. Leukocyte Profiling by Flow Cytometry

o Objective: To analyze the populations of different immune cells in whole blood to understand
the effect of Reltecimod on the cellular immune response.

e Methodology:
o Sample Collection: Anticoagulated whole blood is collected from mice.
o Red Blood Cell Lysis: Red blood cells are lysed using a lysis buffer.

o Antibody Staining: The remaining leukocytes are stained with a cocktail of fluorescently-
labeled antibodies specific for different cell surface markers (e.g., CD3 for T-cells, CD19
for B-cells, Ly6G for neutrophils, F4/80 for macrophages).
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o Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer. Data is
then analyzed using appropriate software to identify and quantify different leukocyte

populations.
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Caption: General workflow for preclinical evaluation of Reltecimod.

Clinical Development

The clinical development of Reltecimod focused primarily on its use in patients with
Necrotizing Soft Tissue Infections (NSTI), a severe and rapidly progressing infection with high
morbidity and mortality.

Phase 1 Clinical Trial

A Phase 1, double-blind, placebo-controlled, single ascending dose study was conducted in 25
healthy volunteers to assess the safety, tolerability, and pharmacokinetics of Reltecimod.[11]
The drug was found to be safe and well-tolerated, with no significant drug-related adverse

events reported.[11]

Phase 2 Clinical Trial in NSTI

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b610440?utm_src=pdf-body-img
https://www.benchchem.com/product/b610440?utm_src=pdf-body
https://www.benchchem.com/product/b610440?utm_src=pdf-body
https://www.benchchem.com/product/b610440?utm_src=pdf-body
https://www.fiercebiotech.com/biotech/atox-bio-announces-successful-completion-of-phase-1-for-ab103-a-novel-immunomodulator-being
https://www.fiercebiotech.com/biotech/atox-bio-announces-successful-completion-of-phase-1-for-ab103-a-novel-immunomodulator-being
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610440?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

A Phase 2, prospective, randomized, double-blind, placebo-controlled study was conducted at
six academic medical centers in the United States to evaluate the safety and potential efficacy
of Reltecimod in 43 adult patients with NSTI.

o Objective: To establish the safety of Reltecimod in patients with NSTI and to evaluate its
potential effects on clinically meaningful parameters.

o Methodology:
o Patient Population: Adults with a diagnosis of NSTI.

o Intervention: Patients received a single intravenous dose of Reltecimod (0.25 mg/kg or
0.5 mg/kg) or placebo within 6 hours of diagnosis.

o Primary Outcome Measures: Change in the Sequential Organ Failure Assessment (SOFA)
score within 28 days.

o Secondary Outcome Measures: Intensive care unit (ICU)-free days, ventilator-free days,
number of debridements, and plasma and tissue cytokine levels.

e Results: The study demonstrated that Reltecimod was safe in this patient population. While
not statistically powered for efficacy, there was a trend towards improved SOFA scores in the
treatment groups compared to placebo at day 14.

Phase 2 Trial Reltecimod (0.25 Reltecimod (0.5
Placebo
Results mg/kg) mg/kg)
Number of Patients 15 15 10
Mean Change in
SOFA Score at Day -2.0 -2.8 +1.3

14

Phase 3 Clinical Trial in NSTI (ACCUTE Study)

The ACCUTE (AB103 Clinical Composite Endpoint StUdy in Necrotizing Soft Tissue infEctions)
trial was a pivotal Phase 3, randomized, double-blind, placebo-controlled study that enrolled
290 patients with NSTI across sites in the US and France.[12][13]
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o Objective: To evaluate the safety and efficacy of a single dose of Reltecimod in conjunction
with standard of care for the treatment of NSTI.[14]

e Methodology:

o Patient Population: Patients aged 12 years and older with a surgical diagnosis of NSTI
and evidence of organ dysfunction.[15]

o Intervention: A single intravenous dose of Reltecimod (0.5 mg/kg) or placebo (0.9%
saline) administered in conjunction with surgical debridement, antibiotic therapy, and
supportive care.[3][13]

o Primary Endpoint: The primary endpoint was a composite of clinical success at day 28,
known as the Necrotizing Infection Clinical Composite Endpoint (NICCE). This included
survival to day 28, no more than three surgical debridements, no amputation beyond the
first operation, and resolution of organ dysfunction by day 14 (defined as a modified SOFA
score <1 with a 23 point reduction from baseline).[15]

e Results:

o The study did not meet its primary endpoint in the modified intent-to-treat (mITT)
population.[2]

o However, in the clinically evaluable (CE) population, a statistically significant improvement
in the NICCE was observed for patients treated with Reltecimod.[2]

o Akey secondary endpoint, the resolution of organ dysfunction by day 14, showed a
statistically significant improvement in the Reltecimod group in both the mITT and CE
populations.[2]

o Reltecimod was well-tolerated, with a safety profile similar to placebo.[16]
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ACCUTE

Phase 3 Reltecimo  Placebo p-value Reltecimo  Placebo p-value
Trial d (mITT) (mITT) (mITT) d (CE) (CE) (CE)
Results

Number of
_ 142 148
Patients

NICCE
Success 48.6% 39.9% 0.135 52.6% 40.3% 0.039
Rate

Resolution

of Organ

Dysfunctio 65.1% 52.6% 0.041 70.9% 53.4% 0.005
n by Day

14

Development for Sepsis-Associated Acute Kidney Injury
(AKI)

Atox Bio also initiated a Phase 2 clinical trial to evaluate Reltecimod for the treatment of
sepsis-associated AKI.[12] However, this trial was later terminated.[17]

Regulatory Pathway and Discontinuation

Reltecimod received Fast Track and Orphan Drug designations from the U.S. Food and Drug
Administration (FDA) for the treatment of NSTI.[1] Based on the results of the ACCUTE trial,
Atox Bio submitted a New Drug Application (NDA) to the FDA under the Accelerated Approval
Program, with a Prescription Drug User Fee Act (PDUFA) date set for September 30, 2021.[3]
[13]

Despite the promising data on the resolution of organ dysfunction, the development of

Reltecimod was ultimately discontinued.[17] Publicly available information does not provide a
specific reason for the discontinuation, and no formal announcement of a Complete Response
Letter from the FDA has been made by Atox Bio. The termination of the sepsis-associated AKI
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trial and the lack of further updates on the NSTI indication suggest that the drug did not receive
regulatory approval.

Conclusion

Reltecimod (AB103) represented a novel approach to treating severe infections by modulating
the host's immune response rather than targeting the pathogen directly. Its mechanism of
action, targeting the CD28 co-stimulatory pathway, showed promise in preclinical models and
early clinical trials for NSTI. The Phase 3 ACCUTE trial demonstrated a significant effect on the
resolution of organ dysfunction, a clinically meaningful endpoint. However, the failure to meet
the primary composite endpoint in the mITT population likely posed a significant hurdle for
regulatory approval. The journey of Reltecimod highlights the challenges of developing
therapies for complex and heterogeneous conditions like severe infections and underscores
the high bar for demonstrating clinical efficacy in this patient population. The data and insights
gained from the development of Reltecimod remain valuable for the scientific community and
may inform the development of future immunomodulatory therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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